2,5-dichloro-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide
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Overview
Description
2,5-DICHLORO-N-METHYL-N-(1-METHYL-4-PIPERIDINYL)BENZENESULFONAMIDE is a chemical compound with the molecular formula C13H18Cl2N2O2S. It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DICHLORO-N-METHYL-N-(1-METHYL-4-PIPERIDINYL)BENZENESULFONAMIDE typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with N-methyl-4-piperidinol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2,5-DICHLORO-N-METHYL-N-(1-METHYL-4-PIPERIDINYL)BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the benzene ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzenesulfonamides
Scientific Research Applications
2,5-DICHLORO-N-METHYL-N-(1-METHYL-4-PIPERIDINYL)BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2,5-DICHLORO-N-METHYL-N-(1-METHYL-4-PIPERIDINYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichlorobenzenesulfonamide
- N-Methyl-4-piperidinol
- Benzenesulfonamide derivatives
Uniqueness
2,5-DICHLORO-N-METHYL-N-(1-METHYL-4-PIPERIDINYL)BENZENESULFONAMIDE is unique due to its specific structural features, such as the presence of both dichloro and piperidinyl groups. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C13H18Cl2N2O2S |
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Molecular Weight |
337.3 g/mol |
IUPAC Name |
2,5-dichloro-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H18Cl2N2O2S/c1-16-7-5-11(6-8-16)17(2)20(18,19)13-9-10(14)3-4-12(13)15/h3-4,9,11H,5-8H2,1-2H3 |
InChI Key |
RSVFMAAYEFCSJG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N(C)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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